Ethidimuron
Overview
Description
Ethidimuron is an important herbicide used in crop production for weed control. It is a member of the urea class of herbicides, which have been used for many years in agricultural production. The active ingredient in ethidimuron is an oxadiazon derivative, which has been found to have a broad spectrum of activity against a variety of weeds. The herbicide is effective in controlling both broadleaf and grassy weeds and has been used in many countries around the world.
Scientific Research Applications
- Summary of the Application : Ethidimuron is a non-selective urea herbicide formerly used for non-crop areas . It was used to control total vegetation in non-cropped areas such as rights-of-way, railways, and pathways .
Simultaneous determination of ethidimuron, methabenzthiazuron, and their soil derivatives
- Summary of the Application : This research involves the development of an analytical method for the quantification of two herbicides (ethidimuron and methabenzthiazuron) and their two main soil derivatives .
- Methods of Application or Experimental Procedures : The method involves fluidized-bed extraction (FBE) prior to cleanup and analysis by reverse-phase liquid chromatography with UV detection at 282 nm .
Ethidimuron as an Analytical Standard
- Summary of the Application : Ethidimuron is used as an analytical standard in the field of analytical chemistry . Analytical standards are substances used in chemical analysis as a reference or measure to quantify the amount of a substance in a sample .
- Results or Outcomes : The use of Ethidimuron as an analytical standard would allow for the accurate quantification of this substance in samples, which could be useful in environmental monitoring, risk assessment, and other applications .
Ethidimuron in Pesticide & Metabolite Reference Materials
- Summary of the Application : Ethidimuron is included in pesticide and metabolite reference materials . These materials are used in the testing and calibration of analytical methods used to detect and quantify pesticides and their metabolites in environmental samples .
- Results or Outcomes : The use of Ethidimuron in pesticide and metabolite reference materials would allow for the accurate detection and quantification of this substance in environmental samples, which could be useful in environmental monitoring, risk assessment, and other applications .
Ethidimuron in Environmental Fate Studies
- Summary of the Application : Ethidimuron has been used in studies to understand its environmental fate, specifically its flow and transport processes in soils .
- Methods of Application or Experimental Procedures : Ethidimuron, along with another pesticide, was applied according to good agricultural practice to determine its translocation behavior in soils .
- Results or Outcomes : The results of these studies would provide valuable information about the environmental impact of Ethidimuron, including its mobility in soil and potential for environmental contamination .
Ethidimuron in Pesticide Residue Analysis
- Summary of the Application : Ethidimuron has been used in the development of an analytical method for the quantification of two herbicides and their major degradation products in soil .
- Methods of Application or Experimental Procedures : The method involves fluidized-bed extraction (FBE) prior to cleanup and analysis by reverse-phase liquid chromatography with UV detection at 282 nm .
- Results or Outcomes : The development of this method allows for the quantification of these herbicides and their soil derivatives, which could be useful in environmental monitoring and risk assessment .
properties
IUPAC Name |
1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3S2/c1-4-16(13,14)7-10-9-6(15-7)11(3)5(12)8-2/h4H2,1-3H3,(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOCSOWTADCKOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)N(C)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035005 | |
Record name | Ethidimuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8035005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethidimuron | |
CAS RN |
30043-49-3 | |
Record name | Ethidimuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30043-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethidimuron [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030043493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethidimuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8035005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-ethylsulphonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHIDIMURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MC4836A60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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